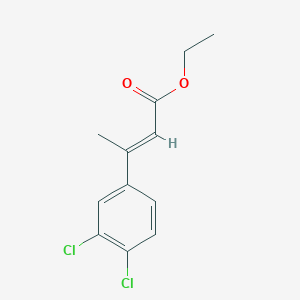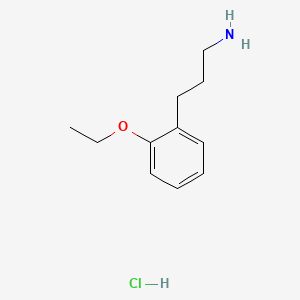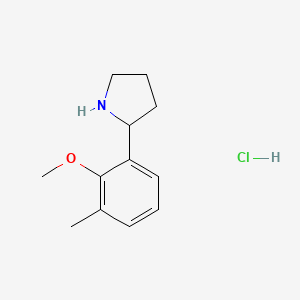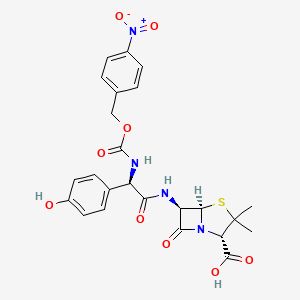
4-Nitrophenyl-methoxycarbonylamino Amoxicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl-methoxycarbonylamino Amoxicillin is a derivative of Amoxicillin, a widely used antibioticAmoxicillin itself is a penicillin derivative used to treat various bacterial infections, including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin involves several steps. One common method includes the esterification of Amoxicillin with 4-nitrophenyl-methoxycarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl-methoxycarbonylamino Amoxicillin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-aminophenyl-methoxycarbonylamino Amoxicillin.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted Amoxicillin derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl-methoxycarbonylamino Amoxicillin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its enhanced antibacterial activity compared to Amoxicillin.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds .
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin is similar to that of Amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria. The addition of the 4-nitrophenyl-methoxycarbonylamino group may enhance its binding affinity and spectrum of activity .
Comparación Con Compuestos Similares
Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another penicillin derivative with a similar mechanism of action.
Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.
Uniqueness
4-Nitrophenyl-methoxycarbonylamino Amoxicillin is unique due to the addition of the 4-nitrophenyl-methoxycarbonylamino group, which may enhance its antibacterial properties and broaden its spectrum of activity compared to its parent compound, Amoxicillin .
Propiedades
Fórmula molecular |
C24H24N4O9S |
|---|---|
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H24N4O9S/c1-24(2)18(22(32)33)27-20(31)17(21(27)38-24)25-19(30)16(13-5-9-15(29)10-6-13)26-23(34)37-11-12-3-7-14(8-4-12)28(35)36/h3-10,16-18,21,29H,11H2,1-2H3,(H,25,30)(H,26,34)(H,32,33)/t16-,17-,18+,21-/m1/s1 |
Clave InChI |
DRRUUDXQIVIJKX-DCXXXQMHSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


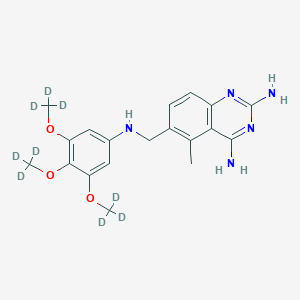
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
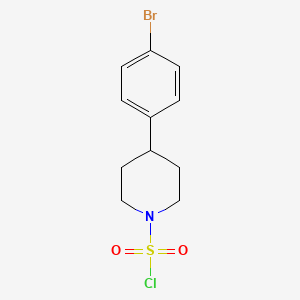
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
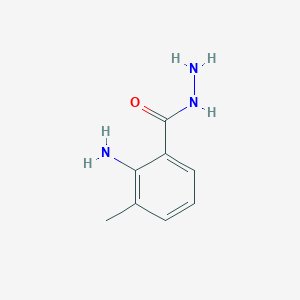
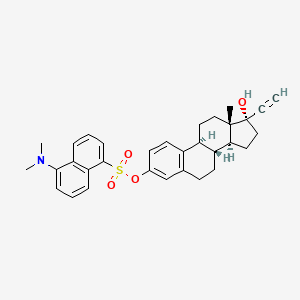
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
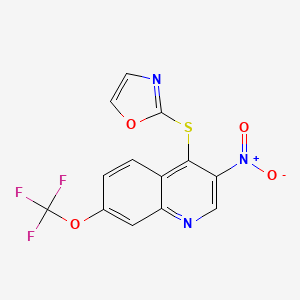
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
